REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH2:9][CH3:10])=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[CH3:11][N:12](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH2:8][C:5]1[CH:4]=[C:3]([CH2:9][CH3:10])[C:2]([C:11]#[N:12])=[CH:7][N:6]=1 |f:2.3.4,^1:24,26,45,64|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)N)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C(=CC(=NC1)N)CC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
zinc cyanide
|
Quantity
|
71 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
63 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was flushed with argon
|
Type
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TEMPERATURE
|
Details
|
heated in a septum
|
Type
|
CUSTOM
|
Details
|
sealed vial at 85° C. for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
preabsorbed
|
Type
|
CUSTOM
|
Details
|
onto isolate
|
Type
|
CUSTOM
|
Details
|
purified by normal phase chromatography with a 12 g RediSep® column
|
Type
|
WASH
|
Details
|
eluting with a gradient from DCM to 20% MeOH in DCM
|
Type
|
ADDITION
|
Details
|
Product containing fractions
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C#N)C(=C1)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |